3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride
Description
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-7-11-8(14-12-7)5-9(13)3-2-4-10-6-9;/h10,13H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGQYUULKSTQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2(CCCNC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Attachment of the piperidine ring: The oxadiazole ring is then functionalized to introduce the piperidine moiety.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, which is typically achieved by treating the compound with hydrochloric acid (HCl).
Chemical Reactions Analysis
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Pharmaceuticals: The compound is explored for its potential use in the formulation of new therapeutic agents due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, oxadiazoles have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylase, which play crucial roles in cancer progression .
Comparison with Similar Compounds
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride can be compared with other similar compounds such as:
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid: This compound also contains the oxadiazole ring but differs in its functional groups and overall structure.
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the oxadiazole and piperidine rings, which imparts distinct chemical reactivity and potential biological activity.
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